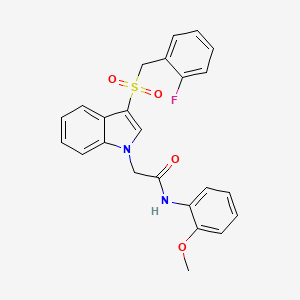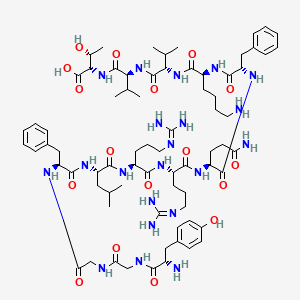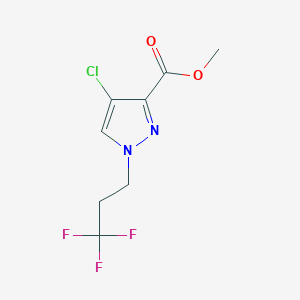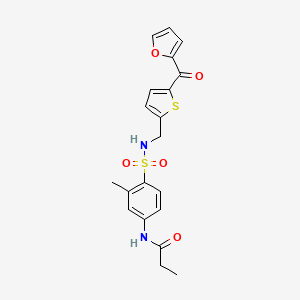
4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound with the molecular formula C22H12N2O3 . It is a derivative of anthraquinone, which is a type of aromatic organic compound . This compound is of interest due to its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature . The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized compound was characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic methods . These methods include 1H-NMR, 13C-NMR, IR, and GC-MS, which provide detailed information about the structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 538.8±50.0 °C, a predicted density of 1.42±0.1 g/cm3, and a predicted pKa of 11.83±0.20 .Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the use of compounds structurally related to 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the synthesis of novel derivatives with potential antimicrobial properties. For instance, derivatives synthesized through reactions involving thiazolidinone, thiazoline, and thiophene have exhibited promising antimicrobial activities. These findings highlight the potential of these compounds in contributing to the development of new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Colorimetric Sensing
Compounds related to this compound have been explored for their potential in colorimetric sensing applications, particularly for the detection of fluoride ions. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their ability to exhibit drastic color transitions in response to fluoride anion concentrations, demonstrating their utility in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).
Organic Light-Emitting Devices (OLEDs)
The molecular structure inherent to this compound facilitates its application in the field of OLEDs. Research indicates that bisanthracene-based donor-acceptor-type compounds, which share a similar anthracenic core, can be highly efficient as deep-blue emitting dopants in OLEDs. These findings suggest that modifications of the core structure can lead to significant improvements in light-emitting efficiency and color purity, making them valuable for advanced display and lighting technologies (Hu et al., 2014).
Synthesis of Novel Compounds
The chemical flexibility of this compound facilitates its use as a precursor in the synthesis of complex molecules. For example, reactions involving cyanoformates and cyanoformamides with alkynes under nickel/Lewis acid catalysis have been employed to create β-cyano-substituted acrylates and acrylamides. These processes underscore the compound's role in synthesizing versatile building blocks for further chemical transformations, contributing to the development of novel materials and therapeutic agents (Hirata et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets .
Mode of Action
It is known that this compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with its targets by coordinating to a metal and bringing it in proximity to C-H bonds to be functionalized .
Propriétés
IUPAC Name |
4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGVUCKMDXEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2828087.png)
![(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one](/img/structure/B2828088.png)
![4-(4-bromobenzyl)-2-(2,3-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2828089.png)


![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)thiourea](/img/structure/B2828099.png)
![7-chloro-3-[(1-ethylpyrrolidin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2828100.png)
![2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2828101.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2828102.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2828103.png)
![4-[[(Z)-2-cyano-3-(3-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2828104.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2828105.png)

